molecular formula C15H25NO3 B10847395 Butaxamine CAS No. 33997-55-6

Butaxamine

Cat. No.: B10847395
CAS No.: 33997-55-6
M. Wt: 267.36 g/mol
InChI Key: TWUSDDMONZULSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of butaxamine involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with tert-butylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the formation of the alcohol group through a Grignard reaction with a suitable organomagnesium compound .

Chemical Reactions Analysis

Butaxamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Butaxamine is widely used in scientific research to study the role of β2 receptors in various physiological and pathological processes. Some of its applications include:

Comparison with Similar Compounds

Butaxamine is unique among β2-selective beta blockers due to its high selectivity for β2 receptors. Similar compounds include:

Compared to these compounds, this compound’s selectivity for β2 receptors makes it particularly useful in research settings where specific blockade of β2 receptors is required .

Properties

IUPAC Name

2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSDDMONZULSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897107, DTXSID70896997
Record name d-Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-20-5, 33997-55-6, 5696-15-1
Record name α-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2922-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[1-(tert-butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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